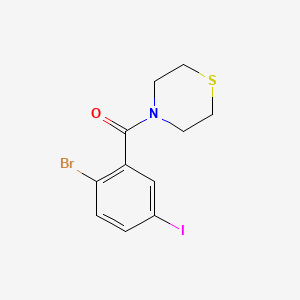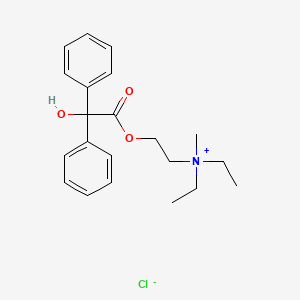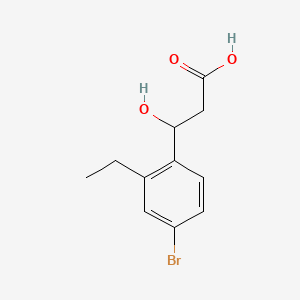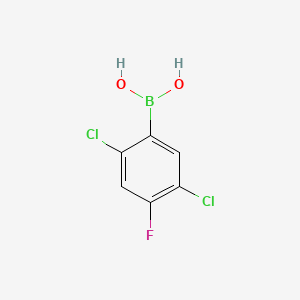![molecular formula C14H19N3O2 B14761994 N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)
N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Alkylation: The nitrated indole is then alkylated with ethylamine to introduce the ethyl group at the nitrogen atom.
Methylation: Finally, the compound is methylated at the 7-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It serves as a tool compound in chemical biology to study the interactions of indole derivatives with biological targets.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine involves its interaction with various molecular targets in the body. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins involved in biological pathways . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-[(5-nitro-1H-indol-3-yl)methyl]ethanamine: Lacks the methyl group at the 7-position.
N-ethyl-N-[(7-methyl-1H-indol-3-yl)methyl]ethanamine: Lacks the nitro group at the 5-position.
N-ethyl-N-[(5-methyl-1H-indol-3-yl)methyl]ethanamine: Has a methyl group at the 5-position instead of a nitro group.
Uniqueness
N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine is unique due to the presence of both the nitro group at the 5-position and the methyl group at the 7-position. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C14H19N3O2/c1-4-16(5-2)9-11-8-15-14-10(3)6-12(17(18)19)7-13(11)14/h6-8,15H,4-5,9H2,1-3H3 |
InChI Key |
BSFBWFUTCVKNCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CNC2=C1C=C(C=C2C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


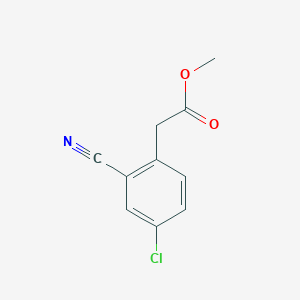
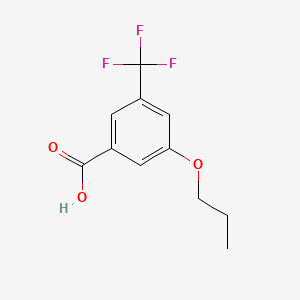
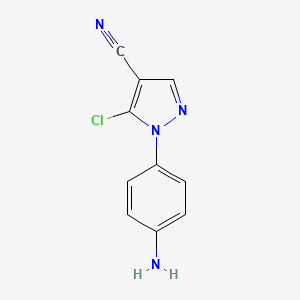
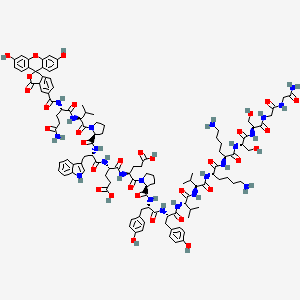
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
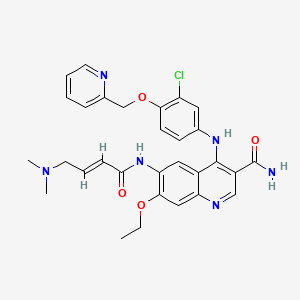
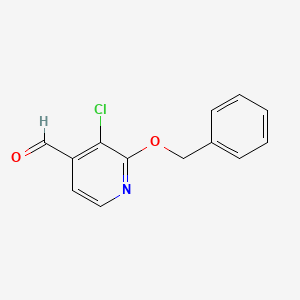
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
